molecular formula C7H8Cl3N B12317271 6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride

Cat. No.: B12317271
M. Wt: 212.5 g/mol
InChI Key: UEIZQWHNOMTFSD-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of chlorine and methyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins with the chlorination of 2-methylpyridine to form 6-chloro-2-methylpyridine. This intermediate is then further chlorinated to introduce the chloromethyl group at the 3-position, resulting in the formation of 6-Chloro-3-(chloromethyl)-2-methylpyridine. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 6-chloro-3-(methyl)aminopyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of aminopyridine derivatives.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.

    3-Chloromethylpyridine: Similar structure but without the chlorine atom at the 6-position.

    2-Methylpyridine: Basic structure without chlorine or chloromethyl groups.

Uniqueness

6-Chloro-3-(chloromethyl)-2-methylpyridine hydrochloride is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H8Cl3N

Molecular Weight

212.5 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-2-methylpyridine;hydrochloride

InChI

InChI=1S/C7H7Cl2N.ClH/c1-5-6(4-8)2-3-7(9)10-5;/h2-3H,4H2,1H3;1H

InChI Key

UEIZQWHNOMTFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CCl.Cl

Origin of Product

United States

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